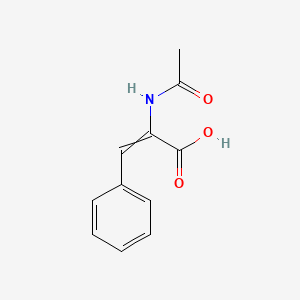

alpha-Acetamidocinnamic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alpha-Acetamidocinnamic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for α-Acetamidocinnamic acid, and how do reaction conditions influence product purity?

- Methodological Answer : α-Acetamidocinnamic acid can be synthesized via condensation reactions between acetylated amino acids and cinnamic acid derivatives. Key factors include solvent choice (polar vs. non-polar), temperature control (to avoid side reactions), and catalyst selection (e.g., acidic or basic conditions). For cocrystal synthesis, liquid-assisted grinding (LAG) and solvothermal methods are effective for achieving high crystallinity . Purity is assessed using HPLC or melting point analysis, with recrystallization in ethanol/water mixtures often employed to remove impurities.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing α-Acetamidocinnamic acid’s structure?

- Methodological Answer :

- FTIR : Identifies functional groups (amide I/II bands near 1650 cm⁻¹ and 1550 cm⁻¹) and hydrogen bonding patterns.

- Single-crystal X-ray diffraction (SCXRD) : Resolves molecular packing and synthon formation (e.g., acid-amide dimer vs. acid···pyridine interactions in cocrystals) .

- Solid-state NMR : Probes local electronic environments of carbons and hydrogens, critical for distinguishing tautomeric forms.

Q. How does solubility impact the design of α-Acetamidocinnamic acid cocrystals?

- Methodological Answer : Solubility screening in solvents like methanol, DMSO, or ethanol is essential to identify coformer compatibility. Low solubility in non-polar solvents may favor cocrystallization with aromatic coformers (e.g., bipyridines) via π-π stacking. Phase diagrams (via slurry experiments) help determine stoichiometric ratios and stability fields .

Advanced Research Questions

Q. How can researchers design α-Acetamidocinnamic acid cocrystals with bipyridine coformers, considering supramolecular synthon competition?

- Methodological Answer :

- Virtual screening : Use tools like Mercury CSD to predict synthon preferences (e.g., carboxylic acid dimers vs. acid···amide interactions).

- Competitive crystallization : Conduct parallel experiments with varying coformer ratios (e.g., 4,4′-bipyridine vs. 1,2-bpe) to map synthon outcomes.

- Thermodynamic analysis : Compare lattice energies (via DFT calculations) to rationalize dominant packing motifs .

Q. What methodologies are recommended for correlating thermal stability with crystal packing in α-Acetamidocinnamic acid cocrystals?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Quantifies decomposition temperatures, which correlate with hydrogen-bond strength (e.g., stronger acid···pyridine interactions increase thermal stability).

- DSC (Differential Scanning Calorimetry) : Identifies phase transitions and melting points, linked to packing efficiency.

- Structural cross-validation : Overlay SCXRD data with thermal profiles to identify destabilizing voids or weak van der Waals contacts .

Q. How should researchers resolve discrepancies in crystallographic data for α-Acetamidocinnamic acid derivatives?

- Methodological Answer :

- Cluster analysis : Apply hierarchical clustering to group similar crystal structures and identify outliers (e.g., Z’ > 1 or atypical space groups) .

- Rietveld refinement : Use powder XRD data to validate single-crystal models, especially for polymorphic systems.

- Consensus scoring : Compare results across multiple software (e.g., Olex2 vs. SHELXL) to mitigate systematic errors .

Q. Data Analysis & Validation

Q. What statistical approaches are suitable for analyzing contradictory spectroscopic data in α-Acetamidocinnamic acid studies?

- Methodological Answer :

- Multivariate analysis : Principal Component Analysis (PCA) reduces dimensionality in FTIR or NMR datasets to identify outliers.

- Error propagation models : Quantify uncertainty in peak assignments (e.g., overlapping amide bands) using Monte Carlo simulations.

- Cross-lab validation : Share raw data via repositories (e.g., Cambridge Structural Database) for independent verification .

Q. How can researchers ensure reproducibility in synthesizing α-Acetamidocinnamic acid cocrystals?

- Methodological Answer :

- Standardized protocols : Document grinding time (for LAG), solvent drop volume, and aging periods.

- Batch testing : Synthesize three independent batches to assess yield variability (reported as mean ± SD).

- Negative controls : Include experiments without coformers to confirm cocrystal formation (vs. solvates) .

Q. Experimental Design

Q. What strategies optimize the selection of coformers for α-Acetamidocinnamic acid cocrystals in pharmaceutical applications?

- Methodological Answer :

- Hansen solubility parameters : Match coformer and API solubility profiles to enhance bioavailability.

- Synthon libraries : Prioritize coformers with complementary H-bond acceptors (e.g., pyridines) to override amide self-association.

- High-throughput screening : Use robotics to test 96 coformers in parallel, with Raman microscopy for rapid phase identification .

Q. How do researchers balance computational and experimental approaches in cocrystal design?

- Methodological Answer :

- Hybrid workflows : Start with molecular docking (e.g., AutoDock Vina) to predict binding affinities, then validate via LAG.

- Energy-structure maps : Plot calculated lattice energies against experimental melting points to identify metastable forms.

- Machine learning : Train models on CSD datasets to predict coformer compatibility and reduce trial-and-error experimentation .

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

2-acetamido-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C11H11NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)(H,14,15) |

InChI Key |

XODAOBAZOQSFDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(=CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.